[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine
Description
[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine is a cyclobutane-containing primary amine derivative with a 3,4-dimethylphenyl substituent attached to the cyclobutyl ring. For example, cyclobutylmethanamine derivatives are frequently employed in drug discovery due to their conformational rigidity and ability to modulate pharmacokinetic properties .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGMZDPUQXQQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCC2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclobutyl Core
The cyclobutyl ring is typically constructed via cyclization or ring-forming reactions such as:
Grignard Reaction : Cyclobutylmagnesium bromide or a similar cyclobutyl organometallic reagent reacts with an electrophilic aromatic precursor to install the cyclobutyl group on the aromatic ring. This method allows for the selective introduction of the cyclobutyl moiety onto the 3,4-dimethylphenyl ring after suitable functionalization of the aromatic substrate.
Cyclobutanone Derivatives : Starting from cyclobutanone, nucleophilic addition or reductive amination can be employed to introduce the methanamine group, followed by aromatic substitution on the cyclobutyl ring.
Introduction of the Methanamine Group
The methanamine moiety is commonly introduced via:
Reductive Amination : The aldehyde derivative of the cyclobutyl-3,4-dimethylphenyl intermediate undergoes reductive amination with ammonia or a primary amine under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). This method allows selective formation of the primary amine.
Catalytic Hydrogenation : Using palladium on carbon (Pd/C) catalysts under hydrogen pressure, imine intermediates formed from the aldehyde and ammonia can be reduced to the corresponding amine. Reaction parameters such as temperature (100–130°C), pressure (25–50 bar), and catalyst loading are optimized for maximum yield and selectivity, as demonstrated in related amine syntheses.
Detailed Synthetic Route Example
A plausible synthetic route based on literature and patent data includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyclobutyl intermediate | Grignard reaction: cyclobutylmagnesium bromide + 3,4-dimethylbenzaldehyde | Cyclobutyl-3,4-dimethylbenzyl alcohol intermediate |
| 2 | Oxidation | PCC or Swern oxidation | Cyclobutyl-3,4-dimethylbenzaldehyde |
| 3 | Reductive amination | Ammonia or primary amine + NaBH3CN or catalytic hydrogenation (Pd/C, H2) | This compound |
Reaction Conditions and Optimization
Catalyst : Palladium on carbon (5% Pd/C) is effective for reductive amination, with catalyst loading around 0.03 g/g substrate.
Temperature and Pressure : Optimal hydrogenation conditions range between 100–130°C and 25–50 bar hydrogen pressure to achieve high conversion and selectivity.
Solvent System : Common solvents include ethanol, methanol, or mixtures with water; solvent clarity and order of addition are critical for solution homogeneity.
Reaction Time : Reductive amination typically proceeds over 4–8 hours, with monitoring by gas chromatography to ensure >95% conversion.
Analytical Data and Yield
| Parameter | Typical Value/Range |
|---|---|
| Conversion | ≥ 95% (aldehyde to amine) |
| Yield | 80–90% (isolated, purified product) |
| Purity (GC or HPLC) | >98% |
| Molecular Weight | Approx. 179 g/mol (C13H19N) |
Research Findings and Comparative Analysis
Reductive amination is the preferred method for introducing the methanamine group due to its mild conditions and high selectivity.
Suzuki coupling offers a robust approach for assembling the cyclobutyl-aryl bond without affecting the amine functionality.
Catalyst recycling and reaction parameter optimization (temperature, pressure, stirring rate) significantly impact yield and purity.
Alternative amine introduction methods such as nucleophilic substitution on halogenated intermediates are less favored due to potential side reactions and lower selectivity.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| Cyclobutyl ring formation | Grignard reaction | Cyclobutylmagnesium bromide | Anhydrous ether, low temp | High yield, sensitive to moisture |
| Aromatic substitution | Suzuki-Miyaura coupling | Pd catalyst, boronic acid, halide | Mild, base, aqueous-organic solvent | High selectivity, mild conditions |
| Methanamine introduction | Reductive amination | Ammonia, NaBH3CN or Pd/C + H2 | 100–130°C, 25–50 bar H2 | >95% conversion, high purity |
Chemical Reactions Analysis
Types of Reactions
[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclobutylmethanamine Hydrochloride
- Molecular Formula : C₁₂H₁₄F₃N
- Molar Mass : 229.24 g/mol
- Key Properties : pKa = 10.27 (predicted), Boiling Point = 248.4°C (predicted)
- Comparison : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the 3,4-dimethylphenyl group in the target compound.
1-Cyclobutyl-1-(3,4-difluorophenyl)methanamine
- CAS : 1021031-57-1
1-(4-Chlorophenyl)cyclobutanemethanamine
- Molecular Formula : C₁₁H₁₄ClN (inferred from naming conventions)
- CAS : Multiple entries (e.g., 400749-85-1 for an adamantyl analog)
- Comparison : The chloro substituent (-Cl) is moderately electron-withdrawing, offering a balance between lipophilicity and reactivity compared to methyl groups.
Variations in the Cyclic Core
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine
- Application : Intermediate in synthesizing p97 ATPase inhibitors (e.g., compound 23 in ).
- Key Features : The piperazine moiety introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets .
- Comparison : The target compound lacks this heterocyclic substitution, likely reducing its binding affinity for ATPases but improving passive diffusion.
1-(3,4-Dimethylphenyl)-N-methylmethanamine
- CAS : 165741-71-9
Adamantane and Larger Cyclic Systems
[3-(3,4-Dimethylphenyl)-1-adamantyl]methanamine Hydrochloride
- Molecular Formula : C₁₉H₂₇N
- Molar Mass : 269.42 g/mol
- Comparison : The adamantane core provides extreme rigidity and hydrophobicity, which may improve target selectivity but reduce solubility compared to the cyclobutyl analog .
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | LogP* (Estimated) |
|---|---|---|---|---|---|
| [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine | C₁₃H₁₉N | 189.30 (calculated) | 3,4-dimethylphenyl | ~9.5–10.5 | ~2.8–3.2 |
| 1-[3-(Trifluoromethyl)phenyl]cyclobutylmethanamine | C₁₂H₁₄F₃N | 229.24 | 3-CF₃ | 10.27 | ~3.5 |
| 1-(4-Chlorophenyl)cyclobutanemethanamine | C₁₁H₁₄ClN | 195.69 | 4-Cl | ~9.8 | ~2.9 |
| [3-(3,4-Dimethylphenyl)-1-adamantyl]methanamine | C₁₉H₂₇N | 269.42 | Adamantane core | ~10.5 | ~4.1 |
*LogP values estimated using substituent contributions (e.g., -CH₃: +0.5; -Cl: +0.7; -CF₃: +1.1).
Biological Activity
Introduction
[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine is a synthetic organic compound notable for its unique cyclobutyl structure combined with a dimethyl-substituted phenyl group. Its molecular formula is CHN, and it has garnered interest in medicinal chemistry due to its potential biological activities. Despite its structural uniqueness, specific data regarding its biological activity and mechanism of action remain limited.
Structural Characteristics
The compound features:
- Cyclobutane Ring : A four-membered carbon ring that contributes to its rigidity and potential interaction with biological targets.
- Dimethyl-Substituted Phenyl Group : This moiety may influence the compound's lipophilicity and binding affinity to various receptors.
Potential Biological Activities
While direct studies on this compound are scarce, predictive models such as the PASS (Prediction of Activity Spectra for Substances) program suggest possible interactions with various biological targets based on its structural characteristics. Similar compounds have shown a range of activities:
| Compound Name | Structure Description | Notable Activities |
|---|---|---|
| 1-(3-Methylphenyl)cyclobutylamine | Similar cyclobutane structure with methyl group | Potential antidepressant properties |
| 1-(4-Methylphenyl)cyclobutylamine | Cyclobutane with para-methyl substitution | Neurotransmitter modulation |
| 2-Amino-3-(3,4-dimethylphenyl)butane | Aliphatic amine with similar phenyl substitution | Stimulant effects |
Currently, there is no established mechanism of action for this compound. However, compounds with similar structures have been explored for their interactions with:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological processes and are common targets for drug discovery.
- Neurotransmitter Systems : The potential modulation of neurotransmitter pathways could indicate applications in treating mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of structurally related compounds. For example, research on arylcyclobutylmethylamines has highlighted their potential as modulators of neurotransmitter systems, suggesting that this compound might exhibit similar properties.
Synthesis Methods
The synthesis of this compound can be approached through various chemical pathways that require careful optimization to enhance yield and purity. The following methods are commonly employed:
- N-Alkylation Reactions : Utilizing cyclobutane derivatives to introduce the methanamine moiety.
- Aromatic Substitution Reactions : Modifying the phenyl group to explore different substituents that may enhance biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of cyclobutylmethanamine derivatives typically involves cyclization reactions or functionalization of pre-formed cyclobutane rings. For example, a modified Mannich reaction using cyclobutanone, 3,4-dimethylphenyl derivatives, and methylamine under acidic or basic catalysis (e.g., HCl or NaOH) can yield the target compound. Reaction optimization should focus on temperature (40–80°C), solvent choice (e.g., ethanol or THF), and stoichiometric ratios to minimize side products like over-alkylated amines .
- Example Table :
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclobutanone + 3,4-Dimethylphenyl Grignard | HCl | THF | 60 | 62 |
| Cyclobutyl bromide + 3,4-Dimethylphenylamine | NaOH | Ethanol | 80 | 48 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm the cyclobutane ring structure and substituent positions. For example, cyclobutyl protons typically resonate at δ 1.8–2.5 ppm (multiplet), while aromatic protons from the 3,4-dimethylphenyl group appear at δ 6.7–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 218.1645 for CHN) and fragmentation patterns (e.g., loss of CH groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and quantifies impurities .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and handling .
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and oxidizing agents .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin transporters). Focus on the amine group’s hydrogen-bonding potential and the cyclobutane ring’s steric effects .
- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to optimize substituents for enhanced binding .
Q. What strategies resolve contradictions in reported biological activity data for cyclobutylmethanamine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like assay conditions (e.g., cell line vs. in vivo models) or compound purity. For example, discrepancies in IC values may arise from differences in cell permeability or metabolic stability .
- Dose-Response Validation : Replicate experiments across multiple concentrations and use statistical tools (e.g., ANOVA) to identify outliers .
Q. How do structure-activity relationship (SAR) studies guide the design of this compound analogs?
- Methodological Answer :
- Substituent Screening : Test analogs with varied substituents (e.g., halogens or methoxy groups) on the phenyl ring. For instance, 4-fluoro analogs may enhance metabolic stability, while bulky groups reduce receptor affinity .
- Example Table :
| Analog | logP | IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 3,4-Dimethylphenyl | 2.8 | 120 | 0.5 |
| 4-Fluoro-3-methylphenyl | 3.1 | 85 | 0.3 |
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess CYP450 inhibition and mitochondrial toxicity via ATP assays .
- Cardiotoxicity : Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to monitor hERG channel blockade .
- Neurotoxicity : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., HO exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
